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Compound of Interest

Compound Name: Feigrisolide D

Cat. No.: B1245085

Researchers have solidified the structural understanding of the feigrisolide family of natural
products through the power of total synthesis. This guide provides a comparative analysis of
the synthetic strategies employed to confirm the structure of these complex macrodiolides, with
a focus on the closely related and structurally verified Feigrisolide C, offering a blueprint for the
confirmation of Feigrisolide D.

The feigrisolides, isolated from Streptomyces griseus, are a group of macrolides that have
garnered interest for their potential biological activities.[1] Feigrisolide D, in particular, is
characterized as a 16-membered macrodiolide.[1] However, the initial structural elucidation of
its sibling compounds, Feigrisolides A and B, based on spectroscopic data, was later proven
incorrect by total synthesis. This led to their re-identification as known natural products, (-)-
nonactic acid and (+)-homononactic acid, respectively. Similarly, the originally proposed
structure of Feigrisolide C was revised after a successful total synthesis campaign.[2][3][4] This
journey of structural revision underscores the critical role of total synthesis in unambiguously
determining the constitution and stereochemistry of complex natural products.

This guide will delve into the successful synthetic strategy for Feigrisolide C, which serves as a
direct analogue and methodological guide for the structural confirmation of Feigrisolide D. We
will also present comparative data on the biological activities of the feigrisolide family and
discuss alternative synthetic methodologies for the construction of 16-membered
macrodiolides.
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Structural Confirmation via Total Synthesis of
Feigrisolide C

The definitive structure of Feigrisolide C was established as (2'S,3'S,6'R,8'R)-homononactoy!
(2R,3R,6S,8S)-nonactic acid through a convergent total synthesis. This approach involved the
synthesis of the two key building blocks, (+)-methyl nonactate and (+)-methyl homononactate,
followed by their coupling and subsequent macrolactonization.

Coupling
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Figure 1. Convergent synthetic strategy for Feigrisolide C.

Experimental Protocols

Synthesis of (+)-Methyl Nonactate and (+)-Methyl Homononactate:

The syntheses of these key building blocks typically commence from readily available chiral
starting materials and involve multiple stereocontrolled transformations. The specific details of
these multi-step sequences are crucial for establishing the correct stereochemistry of the final
natural product. While the exact detailed procedures for these specific precursors were not
found in the immediate search results, analogous syntheses of nonactic acid derivatives
provide a general framework. These often involve steps like asymmetric aldol reactions,
substrate-controlled reductions, and etherification reactions to construct the tetrahydrofuran
core with the desired stereocenters.

Yamaguchi Esterification and Macrolactonization of the Seco-Acid:

The Yamaguchi esterification is a powerful method for the formation of esters, particularly in the
context of sterically hindered substrates and for macrolactonization.
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« Esterification (Coupling): The carboxylic acid moiety of one precursor (e.g., homononactic
acid) is activated by treatment with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in
the presence of a base like triethylamine. This forms a mixed anhydride, which then reacts
with the hydroxyl group of the other precursor (e.g., methyl nonactate) in the presence of a
catalytic amount of 4-dimethylaminopyridine (DMAP) to yield the linear ester (seco-acid
methyl ester).

» Saponification: The methyl ester of the seco-acid is then hydrolyzed under basic conditions
(e.g., with lithium hydroxide) to afford the free seco-acid.

» Macrolactonization: The seco-acid is subjected to high-dilution conditions with the
Yamaguchi reagent and DMAP. The high dilution favors the intramolecular cyclization
reaction over intermolecular polymerization, leading to the formation of the 16-membered
macrodiolide ring of Feigrisolide C.

Comparative Analysis of Synthetic Methodologies

While the Yamaguchi macrolactonization has proven effective in the synthesis of feigrisolide C,
several other methods exist for the formation of large-membered lactone rings.
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Figure 2. Comparison of macrolactonization methods.

Biological Activity of Feigrisolides

The feigrisolides have been reported to exhibit a range of biological activities, including

antibacterial, cytotoxic, and enzyme inhibitory effects.[1] Quantitative data for Feigrisolide D is

still emerging, but the activities of the related compounds provide valuable comparative

insights.
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Note: Specific ICso values for Feigrisolide D are not yet widely available in the public domain
and represent a key area for future research.

Conclusion

The total synthesis of Feigrisolide C has been instrumental in unequivocally establishing its
structure and, by extension, provides a robust framework for the structural confirmation of
Feigrisolide D. The convergent strategy, culminating in a Yamaguchi macrolactonization,
represents a reliable pathway to these complex 16-membered macrodiolides. While alternative
macrolactonization methods offer a range of options for synthetic chemists, the Yamaguchi
protocol remains a go-to choice for such challenging ring closures. Further investigation into
the biological activities of pure, synthetically-derived Feigrisolide D is now paramount to fully
elucidate its therapeutic potential. The interplay between total synthesis and biological
evaluation will continue to be a driving force in the exploration of the feigrisolide family and
other complex natural products.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.researchgate.net/figure/Cytotoxicity-of-the-target-compounds-1-24-IC50-mg-mL_tbl1_269284503
https://www.researchgate.net/figure/Cytotoxicity-of-the-target-compounds-1-24-IC50-mg-mL_tbl1_269284503
https://www.researchgate.net/figure/Cytotoxicity-of-the-target-compounds-1-24-IC50-mg-mL_tbl1_269284503
https://www.researchgate.net/figure/Cytotoxicity-of-the-target-compounds-1-24-IC50-mg-mL_tbl1_269284503
https://www.benchchem.com/product/b1245085?utm_src=pdf-body
https://www.benchchem.com/product/b1245085?utm_src=pdf-body
https://www.benchchem.com/product/b1245085?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.
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